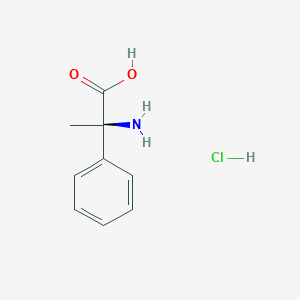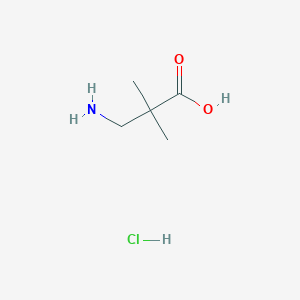
(R)-2-Amino-2-phenylpropanoic acid hydrochloride
Übersicht
Beschreibung
Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left .
Synthesis Analysis
The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by reduction .Molecular Structure Analysis
Amino acids have a central carbon atom, known as the alpha carbon, connected to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain .Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which involves the reaction of the carboxyl group of one amino acid with the amino group of another .Physical And Chemical Properties Analysis
Amino acids are zwitterions, meaning they carry both a positive and negative charge. Their physical and chemical properties, such as solubility and melting point, depend on their side chains .Wissenschaftliche Forschungsanwendungen
Synthesis and Immunomodulation
A series of 2-substituted 2-aminopropane-1,3-diols, including compounds structurally related to "(R)-2-Amino-2-phenylpropanoic acid hydrochloride," were synthesized and evaluated for their immunosuppressive activity. These compounds demonstrated potential as immunosuppressive drugs for organ transplantation due to their lymphocyte-decreasing effect and efficacy in rat skin allograft models. The activity was found to be dependent on the position of the phenyl ring within the alkyl side chain, highlighting the critical role of molecular structure in immunomodulatory effects (Kiuchi et al., 2000).
Optical Resolution and Stereochemistry
Research into the synthesis, resolution, and assignment of absolute configuration of phenylpropanoic acid derivatives including "(R)-2-Amino-2-phenylpropanoic acid hydrochloride" has provided insights into stereochemical aspects critical for biological activity. Such studies are foundational for developing enantiomerically pure compounds with potential therapeutic applications, underscoring the importance of chirality in drug development (Drewes et al., 1992).
Neuroprotection and Phenylpropanoid Derivatives
The discovery of novel phenylpropanoid-amino acid adducts with unique structures from natural sources has expanded the potential applications of phenylpropanoid derivatives in medicinal chemistry. These compounds, including derivatives of "(R)-2-Amino-2-phenylpropanoic acid hydrochloride," have shown promising neuroprotective effects, indicating their potential in treating neurodegenerative diseases and understanding the molecular basis of neuroprotection (Zhang et al., 2018).
Enzyme Inhibition and Medicinal Chemistry
The structural motif of α-aminophosphonate/phosphinate, closely related to the chemical structure of "(R)-2-Amino-2-phenylpropanoic acid hydrochloride," has been extensively explored for its broad range of biological activities. These compounds act primarily by inhibiting enzymes of various classes, offering a versatile scaffold for the development of new drugs with applications ranging from agriculture to human health. This area of research remains highly active, continuously generating new lead compounds for medicinal chemistry (Mucha et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679366 | |
| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-phenylpropanoic acid hydrochloride | |
CAS RN |
268749-51-5 | |
| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















